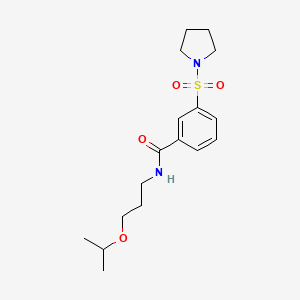
N-(3-isopropoxypropyl)-3-(1-pyrrolidinylsulfonyl)benzamide
Descripción general
Descripción
N-(3-isopropoxypropyl)-3-(1-pyrrolidinylsulfonyl)benzamide, also known as SPP-86, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to have a significant impact on various biological processes, making it a valuable tool for studying the mechanisms of action of different proteins and enzymes. In
Mecanismo De Acción
N-(3-isopropoxypropyl)-3-(1-pyrrolidinylsulfonyl)benzamide works by binding to the active site of the target enzyme or protein, thereby inhibiting its activity. The inhibition of the target enzyme or protein can lead to a variety of physiological effects, depending on the specific target. For example, the inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which are important for maintaining acid-base balance in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific target enzyme or protein that it inhibits. Inhibition of carbonic anhydrase can lead to a decrease in bicarbonate production, while inhibition of fatty acid amide hydrolase can lead to an increase in the levels of endocannabinoids, which can have various physiological effects. This compound has also been shown to have an impact on the endocannabinoid system, which is involved in various physiological processes, including pain sensation, appetite, and mood regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-isopropoxypropyl)-3-(1-pyrrolidinylsulfonyl)benzamide has several advantages for use in lab experiments, including its well-established synthesis method and its ability to inhibit the activity of various enzymes and proteins. However, the compound also has some limitations, including its potential for off-target effects and its relatively low potency compared to other small molecule inhibitors.
Direcciones Futuras
There are several future directions for research involving N-(3-isopropoxypropyl)-3-(1-pyrrolidinylsulfonyl)benzamide. One area of interest is the development of more potent and selective inhibitors of specific enzymes and proteins. Another area of interest is the use of this compound in combination with other small molecule inhibitors or drugs to achieve synergistic effects. Additionally, the use of this compound in animal models of disease could provide valuable insights into the mechanisms of various diseases and potential therapeutic targets.
Aplicaciones Científicas De Investigación
N-(3-isopropoxypropyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been widely used in scientific research to study the mechanisms of action of different proteins and enzymes. This compound has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and fatty acid amide hydrolase. This compound has also been shown to have an impact on the endocannabinoid system, which is involved in various physiological processes, including pain sensation, appetite, and mood regulation.
Propiedades
IUPAC Name |
N-(3-propan-2-yloxypropyl)-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-14(2)23-12-6-9-18-17(20)15-7-5-8-16(13-15)24(21,22)19-10-3-4-11-19/h5,7-8,13-14H,3-4,6,9-12H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPPLVYLNDRWMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[(2-bromobenzoyl)(butyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4760917.png)
![1-[(4-butylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B4760923.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-2,3-dihydro-1H-pyrazol-4-yl]-5-(2-furyl)-3-isoxazolecarboxamide](/img/structure/B4760942.png)
![1-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1H-tetrazole](/img/structure/B4760945.png)


![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N,N-diphenylacetamide](/img/structure/B4760968.png)
![N-{3-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B4760972.png)
![N-(4-ethoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B4760975.png)
![N~2~-cyclohexyl-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4760978.png)
![N-(5-chloro-2-phenoxyphenyl)-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4760980.png)
![5-[(2-chloro-6-fluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B4760992.png)
![N-[3-(anilinocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4761002.png)
![1-[5-(2-bromophenoxy)pentyl]pyrrolidine](/img/structure/B4761005.png)